molecular formula C10H12F3NO2 B13032684 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13032684
M. Wt: 235.20 g/mol
InChI Key: IKDJDRASZKOCIH-UHFFFAOYSA-N
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Description

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. Its structure, featuring a phenethylamine backbone with a trifluoromethoxy substituent and amino-alcohol group, classifies it as a substituted phenethylamine and positions it as a potential trace amine-associated receptor 1 (TAAR1) agonist . Research into this compound is primarily focused on investigating the TAAR1 signaling pathway and its modulatory role on monoaminergic systems in the brain, which is crucial for understanding neurological disorders and developing novel therapeutic agents. The presence of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and alter the compound's lipophilicity and binding affinity. Due to its structural similarity to known psychoactive substances, it is also a subject of study in forensic science for the identification and characterization of new psychoactive substances (NPS) . This product is supplied exclusively for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on our high-standard manufacturing and quality control for consistent, reliable results in their investigative work.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3

InChI Key

IKDJDRASZKOCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Oxime Formation from Hydroxyketone

  • Starting material : 1-[2-(trifluoromethoxy)phenyl]-1-hydroxy-2-propanone or an analogous hydroxyketone.
  • Reagents : Hydroxylamine hydrochloride or other hydroxylamine salts.
  • Base : Sodium acetate, sodium hydroxide, or sodium hydrogen carbonate to neutralize acidic components.
  • Solvent system : Biphasic system with an organic solvent (e.g., di-n-butyl ether, toluene) and water or aqueous alcohol.
  • Reaction conditions : Temperature controlled between 0 °C and 30 °C for optimal conversion and stereochemical control.
  • Procedure : The hydroxyketone dissolved in the organic solvent is mixed with an aqueous solution of hydroxylamine salt and base, stirred vigorously for 1–2 hours to form the oxime.

Reduction of Oxime to Amino Alcohol

  • Catalysts : Nickel-aluminum alloy or palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Solvents : Methanol or ethanol, compatible with catalytic hydrogenation.
  • Conditions : Room temperature to mild heating (20–70 °C), under hydrogen pressure or balloon.
  • Outcome : Conversion of the oxime to the corresponding amino alcohol with retention of stereochemistry.

Purification and Isolation

  • Extraction solvents : Toluene, diethyl ether, or 1,2-dichloroethane used for phase separation and extraction.
  • Drying agents : Anhydrous sodium sulfate to remove residual water.
  • Chromatography : Flash column chromatography on silica gel with mixtures of ethyl acetate/petroleum ether or preparative HPLC for enantiomeric separation.
  • Crystallization : Recrystallization from ethanol or other suitable solvents to enhance optical purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
Oxime formation Hydroxylamine hydrochloride + base (NaOAc, NaOH) Di-n-butyl ether / water mixture 0 to 30 1–2 hours Vigorous stirring; biphasic system
Oxime isolation Extraction with organic solvent Di-n-butyl ether, toluene Ambient - Drying over Na2SO4; solvent removal in vacuo
Oxime reduction Ni-Al catalyst or Pd/C + H2 Methanol, ethanol 20 to 70 Several hours Catalytic hydrogenation under mild pressure
Amino alcohol purification Chromatography and recrystallization Ethyl acetate/petroleum ether, EtOH Ambient Variable Ensures stereochemical purity

Research Findings and Optimization Notes

  • Molar ratios : Adjusting the molar ratio of hydroxylamine salt to base is critical to completely neutralize acidic components and drive the oxime formation to completion.
  • Temperature control : Maintaining the reaction temperature below 30 °C minimizes side reactions and racemization, preserving the desired stereochemistry.
  • Solvent choice : Use of ethers like di-n-butyl ether or toluene improves phase separation and extraction efficiency.
  • Catalyst selection : Ni-Al alloy catalysts provide effective reduction of oximes with good stereochemical retention; Pd/C is an alternative for hydrogenation.
  • Purity assessment : High-performance liquid chromatography (HPLC) with chiral columns and UV detection at 210 nm is employed to confirm enantiomeric excess and purity.
  • Yield : Typical yields for oxime formation and reduction steps are in the range of 60–70%, with purification steps improving optical purity to >95%.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Yield (%) Optical Purity (%) Comments
Oxime formation Hydroxylamine hydrochloride, NaOAc, di-n-butyl ether/water 60–65 - Biphasic reaction, mild temp control
Oxime reduction Ni-Al catalyst or Pd/C, H2, MeOH/EtOH 65–70 >90 Catalytic hydrogenation
Purification Chromatography, recrystallization 90–95 >95 Chiral HPLC monitoring

Chemical Reactions Analysis

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL serves as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis, allowing chemists to create enantiomerically pure compounds efficiently.

Biology

The compound exhibits notable biological activities that make it a candidate for pharmacological studies:

  • Receptor Binding Studies : It is investigated for its potential as a ligand in receptor binding studies due to its enhanced binding affinity imparted by the trifluoromethoxy group .
  • Enzyme Modulation : Interaction studies have shown that this compound can modulate the activity of specific enzymes, influencing various biochemical pathways.

Medicine

In medicinal chemistry, 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is being explored for its potential therapeutic applications:

  • Drug Development : It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
  • Structure-Activity Relationship Studies : Researchers utilize this compound to understand how structural modifications affect biological activity, aiding in the design of more effective therapeutics.

Industry

The industrial applications of this compound are diverse:

  • Agrochemicals : It is used as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides with improved efficacy and environmental safety .
  • Pharmaceuticals : Its unique chemical properties make it suitable for various applications in pharmaceutical production, including serving as an active pharmaceutical ingredient or an intermediate in drug synthesis.

Comparison of Biological Activities

Compound NameBiological ActivityUnique Aspects
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OLModulates enzyme activityEnhances lipophilicity due to trifluoromethoxy
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OLPotential ligand in receptor studiesSimilar structure with different positioning
4-Amino-3-trifluoromethylphenolAntimicrobial propertiesSimpler structure without alcohol

Case Study 1: Receptor Binding Affinity

A study conducted on the binding affinity of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL indicated that the trifluoromethoxy group significantly enhances its interaction with specific receptors involved in metabolic processes. This research utilized surface plasmon resonance techniques to quantify binding interactions and assess potential therapeutic implications.

Case Study 2: Pharmacological Effects

In pharmacological evaluations, this compound demonstrated significant effects on cellular pathways related to apoptosis in cancer cells. In vitro studies showed that it could induce cell death through modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6)
  • Substituent : Trifluoromethylthio (SCF₃) at the para position.
  • Molecular Formula: C₁₀H₁₂F₃NOS.
  • Para substitution may reduce steric hindrance compared to ortho substitution in the target compound .
(1R,2S)-1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL (CAS 1336205-76-5)
  • Substituent : Isopropyl (C₃H₇) at the ortho position.
  • Molecular Formula: C₁₂H₁₉NO.
  • Key Differences: The isopropyl group is electron-donating and less polar than OCF₃, likely reducing solubility in aqueous media.

Variations in the Propanol Backbone

2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol (CAS 1535978-10-9)
  • Structure: Trifluoromethyl group attached to the propanol carbon instead of the phenyl ring.
  • Molecular Formula : C₁₁H₁₄N₂O₃.
  • Key Differences : The trifluoro group on the alcohol backbone may enhance hydrogen-bonding capacity, affecting solubility and intermolecular interactions. The absence of a phenyl ether linkage reduces aromatic conjugation .

Complex Amino Alcohol Derivatives

(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL
  • Structure: Incorporates a pyrimidine ring and dimethylamino group.
  • Molecular Formula : C₂₂H₂₃F₄N₅O₂.
  • The dimethylamino group introduces basicity, which could influence pharmacokinetics (e.g., plasma protein binding) .

Implications of Substituent Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : OCF₃ and SCF₃ (electron-withdrawing) improve metabolic stability but may reduce bioavailability due to high polarity. Isopropyl (electron-donating) increases hydrophobicity, favoring membrane penetration but risking faster metabolism .
  • Backbone Modifications: Trifluoro groups on the propanol backbone (vs. phenyl ring) alter solubility profiles and hydrogen-bonding networks, which could impact crystallization tendencies or formulation strategies .

Biological Activity

1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL, a compound characterized by its unique trifluoromethoxy group and amino alcohol structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of research findings and implications for drug development.

Chemical Structure and Properties

The molecular formula of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is C11H14F3NOC_{11}H_{14}F_3NO, with a molecular weight of approximately 235.20 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC11H14F3NOC_{11}H_{14}F_3NO
Molecular Weight235.20 g/mol
Functional GroupsAmino group, Secondary alcohol, Trifluoromethoxy

The biological activity of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the trifluoromethoxy group significantly enhances binding affinity to various molecular targets, including:

  • Enzymes : The compound may inhibit enzyme activity by occupying the active site or altering enzyme conformation.
  • Receptors : It could act as an agonist or antagonist for certain receptors, influencing signal transduction pathways.

Case Studies

  • Antidepressant Activity : A study explored the effects of similar compounds with trifluoromethoxy groups on serotonin reuptake inhibition, showing increased potency compared to non-fluorinated analogs. This suggests potential antidepressant properties for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL due to enhanced neurotransmitter modulation .
  • Anti-inflammatory Effects : Preliminary investigations indicated that derivatives of this compound exhibited anti-inflammatory activity in vitro. The trifluoromethoxy substituent was linked to increased hydrophobic interactions with inflammatory mediators .
  • Antimicrobial Activity : Structure-activity relationship (SAR) studies have shown that modifications in the amino or alcohol functional groups can significantly alter efficacy against specific pathogens. Compounds structurally related to 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL demonstrated varying degrees of antimicrobial potency .

Synthesis Methods

The synthesis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves several key steps:

  • Preparation of Trifluoromethylated Phenol : Starting from commercially available phenolic compounds, trifluoromethylation can be achieved using reagents like trifluoromethylsilane.
  • Formation of Amino Alcohol : The phenolic compound is then subjected to reductive amination with an appropriate amine under controlled conditions to yield the desired amino alcohol.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

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